molecular formula C11H13N5S B8389716 1-(3-Pyridin-2-yl-1,2,4-thiadiazol-5-yl)piperazine

1-(3-Pyridin-2-yl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No. B8389716
M. Wt: 247.32 g/mol
InChI Key: BZUAGKRRAIYBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Pyridin-2-yl-1,2,4-thiadiazol-5-yl)piperazine is a useful research compound. Its molecular formula is C11H13N5S and its molecular weight is 247.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Pyridin-2-yl-1,2,4-thiadiazol-5-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Pyridin-2-yl-1,2,4-thiadiazol-5-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Pyridin-2-yl-1,2,4-thiadiazol-5-yl)piperazine

Molecular Formula

C11H13N5S

Molecular Weight

247.32 g/mol

IUPAC Name

5-piperazin-1-yl-3-pyridin-2-yl-1,2,4-thiadiazole

InChI

InChI=1S/C11H13N5S/c1-2-4-13-9(3-1)10-14-11(17-15-10)16-7-5-12-6-8-16/h1-4,12H,5-8H2

InChI Key

BZUAGKRRAIYBMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 4-(3-pyridin-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate (6.35 g, 17.0 mmol) was dissolved in tetrahydrofuran (100 ml), and a solution of 4 N hydrogen chloride in ethyl acetate (50 ml) was added thereto, followed by stirring at room temperature for 5 hours. Hexane (250 ml) was poured to the reaction mixture, and a solid was separated by filtration. The obtained solid was dissolved in an aqueous saturated sodium hydrogen carbonate solution, followed by stirring at room temperature for 2 hours. Water was poured to the reaction mixture, and the resulting solution was extracted with a mixed solution of ethyl acetate/tetrahydrofuran (1:1). The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. Hexane was added to the residue, and 2.79 g (67.0%) of the desired product as a solid was separated by filtration.
Name
tert-Butyl 4-(3-pyridin-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

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